5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-

Descripción general

Descripción

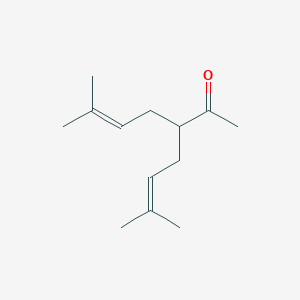

5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- is an organic compound with the molecular formula C13H22O. It is a member of the ketone family and is characterized by a heptenone backbone with methyl and butenyl substituents. This compound is known for its presence in various essential oils and its use in the synthesis of fragrances and flavors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- can be synthesized through several methods:

From Isobutylene, Formaldehyde, and Acetone: Another method involves the reaction of isobutylene, formaldehyde, and acetone at high temperatures and pressures (250°C, 30 MPa).

Industrial Production Methods

Industrial production of this compound typically involves the use of citral or other terpenoid precursors, which are subjected to catalytic reactions under controlled conditions to yield the desired product .

Análisis De Reacciones Químicas

Types of Reactions

5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the double bonds or the ketone group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence metabolic pathways, particularly those involving oxidative stress and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

6-Methyl-5-hepten-2-one: A structurally similar compound with a heptenone backbone and a methyl substituent.

Prenylacetone: Another related compound with similar functional groups.

Uniqueness

5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its presence in essential oils and its role in the synthesis of fragrances and flavors further highlight its uniqueness .

Actividad Biológica

5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)-, also known as 6-Methyl-5-hepten-2-one or sulcatone, is a volatile organic compound with the molecular formula and a molecular weight of approximately 126.2 g/mol. This compound has garnered interest due to its diverse biological activities and applications in various fields, including pharmacology and food science.

- Molecular Formula :

- CAS Number : 110-93-0

- Melting Point :

- Water Solubility : Insoluble

- LogP : 2.07 at 25°C

Antioxidant Activity

Research indicates that 6-Methyl-5-hepten-2-one exhibits significant antioxidant properties. A study analyzing various volatile compounds found that this compound contributed to the overall antioxidant capacity of saffron extracts, highlighting its potential health benefits through free radical scavenging mechanisms .

Anticancer Properties

6-Methyl-5-hepten-2-one has been investigated for its role in inducing apoptosis in cancer cells. It has been used as an intermediate in the synthesis of thyrsiferyl 23-acetate, which has demonstrated anti-leukemic activity. This suggests that the compound may possess inherent anticancer properties that warrant further investigation .

Toxicological Profile

The compound has been evaluated for its toxicity levels. The oral LD50 for rats is approximately 3,570 mg/kg body weight, indicating low acute toxicity. Symptoms from higher doses include apathy and respiratory distress; however, recovery occurs within five days at lower dosages . Furthermore, no mutagenic effects were observed in standard tests (Ames Test) or in vivo studies, suggesting a favorable safety profile for potential therapeutic applications .

Study on Antioxidant Properties

A comprehensive study on the volatile profile of saffron highlighted the presence of 6-Methyl-5-hepten-2-one among other metabolites. The antioxidant activity was assessed using various assays, revealing that this compound significantly contributes to the overall bioactivity of saffron extracts, which are traditionally valued for their health benefits .

Toxicity Assessment Study

A detailed toxicological assessment was conducted to evaluate the effects of prolonged exposure to 6-Methyl-5-hepten-2-one. In a subchronic study involving oral administration over a period of 90 days, it was found that while there were no adverse reproductive effects in females up to high doses (1,000 mg/kg), males exhibited testicular toxicity at this dosage level . The NOAEL (No Observed Adverse Effect Level) was determined to be 50 mg/kg/day for males.

Flavoring Agent

Due to its citrus-like odor and flavor profile reminiscent of pear, 6-Methyl-5-hepten-2-one is utilized in the food industry as a flavoring agent. Its sensory characteristics make it suitable for incorporation into various food products and beverages .

Synthesis of Terpenoids

This compound serves as an important intermediate in the synthesis of terpenoids, which are widely used in perfumery and cosmetics. Its production can be achieved through methods such as aldol condensation and pyrolysis from precursors like citral and acetoacetic ester .

Propiedades

IUPAC Name |

6-methyl-3-(3-methylbut-2-enyl)hept-5-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10(2)6-8-13(12(5)14)9-7-11(3)4/h6-7,13H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRBPMRCHFTCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC=C(C)C)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062624 | |

| Record name | 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2753-03-9 | |

| Record name | 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-buten-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002753039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-buten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Hepten-2-one, 6-methyl-3-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.